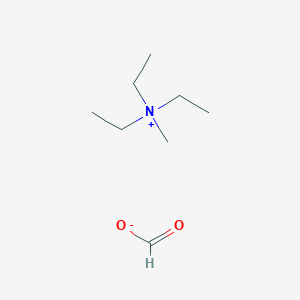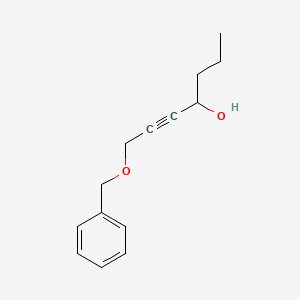![molecular formula C23H26N2OS2 B14266108 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol CAS No. 137955-89-6](/img/structure/B14266108.png)
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol typically involves the condensation of 4-methyl-2,6-diformylphenol with 2,2-pyridyl ethylamine. This reaction forms a Schiff base condensation product, which is further processed to obtain the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol has several scientific research applications:
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting metal ion imbalances in diseases.
Industry: The compound’s ability to selectively bind metal ions makes it useful in industrial processes involving metal ion detection and separation.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol involves its ability to form stable complexes with metal ions. The Schiff base moiety and phenolic hydroxyl group play crucial roles in binding metal ions through coordination bonds. This interaction leads to changes in the compound’s fluorescence properties, enabling its use as a chemosensor .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6-bis-[(2-pyridin-2-yl-ethylimino)-methyl]-phenol: Similar in structure but differs in the presence of imine groups instead of sulfanyl groups.
2,6-Diformyl-4-methylphenol: A precursor in the synthesis of the target compound.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another pyridine-based compound with different functional groups and applications.
Uniqueness
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol is unique due to its dual functionality as a chemosensor and its potential applications in various scientific fields. Its ability to selectively detect metal ions in aqueous solutions and biological systems sets it apart from other similar compounds.
Properties
CAS No. |
137955-89-6 |
|---|---|
Molecular Formula |
C23H26N2OS2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4-methyl-2,6-bis(2-pyridin-2-ylethylsulfanylmethyl)phenol |
InChI |
InChI=1S/C23H26N2OS2/c1-18-14-19(16-27-12-8-21-6-2-4-10-24-21)23(26)20(15-18)17-28-13-9-22-7-3-5-11-25-22/h2-7,10-11,14-15,26H,8-9,12-13,16-17H2,1H3 |
InChI Key |
CXKJAIFNIUGNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CSCCC2=CC=CC=N2)O)CSCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


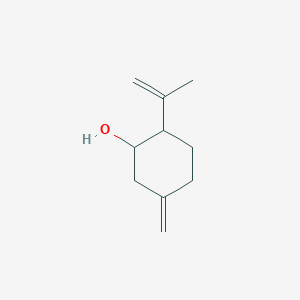
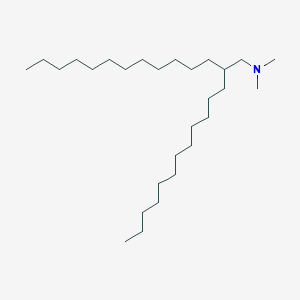
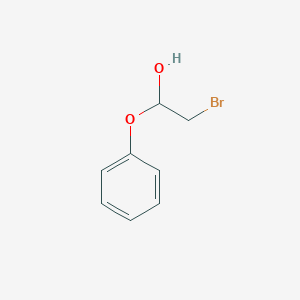
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
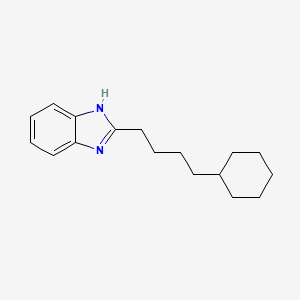
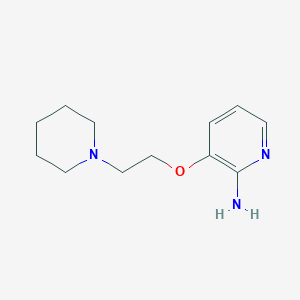

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
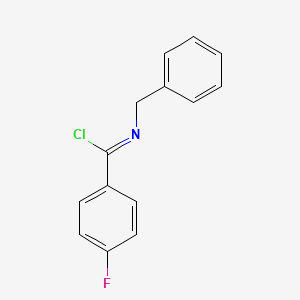
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
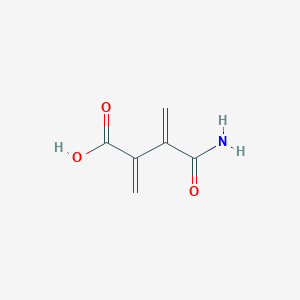
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
